molecular formula C14H13FN4O2 B14142659 1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 5995-95-9

1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14142659
CAS No.: 5995-95-9
M. Wt: 288.28 g/mol
InChI Key: WVIPJYOTRZPIAR-UHFFFAOYSA-N
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Description

Geneserine, monopicrate is a chemical compound derived from the Calabar bean (Physostigma venenosum). It is an alkaloid that has been studied for its various chemical properties and potential applications in different fields. The compound is known for its complex structure and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of geneserine, monopicrate involves multiple steps. One of the primary methods includes the action of ethyl p-toluenesulphonate in ethanol in the presence of sodium ethoxide . This reaction yields l-geneserine, which can be further processed to obtain geneserine, monopicrate. Another method involves the reduction of l-geneserine to l-physostigmine using zinc powder in ethanolic acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of geneserine, monopicrate typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Geneserine, monopicrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert geneserine, monopicrate into other related alkaloids.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include different derivatives of geneserine, which can have varied biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of geneserine, monopicrate involves its interaction with specific molecular targets in the body. It primarily acts as a cholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission . This mechanism is crucial for its therapeutic effects in treating conditions like glaucoma and Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geneserine, monopicrate is unique due to its specific structure and the particular pathways it affects in the body. While other compounds like physostigmine and neostigmine also inhibit cholinesterase, geneserine, monopicrate has distinct pharmacokinetic properties and a unique profile of biological activity that makes it valuable for specific therapeutic applications.

Properties

CAS No.

5995-95-9

Molecular Formula

C14H13FN4O2

Molecular Weight

288.28 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13FN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

WVIPJYOTRZPIAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)F

Origin of Product

United States

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